An In-Depth Technical Guide to the Chemical Properties and Structure of cis-2-Nonenoic Acid
An In-Depth Technical Guide to the Chemical Properties and Structure of cis-2-Nonenoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-2-Nonenoic acid is a monounsaturated medium-chain fatty acid that is gaining attention in the scientific community for its role as a potential signaling molecule, particularly in the context of microbial communication and biofilm formation. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for cis-2-Nonenoic acid. The information presented herein is intended to support research and development efforts in fields ranging from microbiology to medicinal chemistry.
Chemical Properties and Structure
cis-2-Nonenoic acid, with the IUPAC name (2Z)-non-2-enoic acid, is an organic compound with the molecular formula C₉H₁₆O₂.[1] The presence of a cis-double bond between the second and third carbon atoms introduces a characteristic bend in the aliphatic chain, which significantly influences its physical and biological properties.[2]
Physicochemical Properties
A summary of the key physicochemical properties of cis-2-Nonenoic acid is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O₂ | [1] |
| Molecular Weight | 156.22 g/mol | [1] |
| IUPAC Name | (2Z)-non-2-enoic acid | [1] |
| CAS Number | 1577-98-6 | [1] |
| Melting Point | 1-3 °C | [2] |
| Boiling Point | 173 °C at 20 mmHg | [1] |
| Solubility | Slightly soluble in water | [1] |
| InChI | InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/b8-7- | [1] |
| InChIKey | ADLXTJMPCFOTOO-FPLPWBNLSA-N | [1] |
| SMILES | CCCCCC/C=C\C(=O)O | [1] |
Structural Elucidation: Spectroscopic Data
The definitive identification and characterization of cis-2-Nonenoic acid rely on spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool to confirm the cis-configuration of the double bond. The coupling constant (J-value) between the vinyl protons (H-2 and H-3) is expected to be smaller for the cis-isomer compared to the trans-isomer. For the related compound, cis-2-nonen-1-ol, the vinyl protons appear at approximately 5.5-5.6 ppm.[3]
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Mass Spectrometry (MS): Electron ionization mass spectrometry of carboxylic acids typically shows characteristic fragmentation patterns, including the loss of a hydroxyl group (M-17) and a carboxyl group (M-45).[4] The fragmentation pattern will also display clusters of peaks separated by 14 mass units, corresponding to the loss of methylene (-CH₂-) groups from the alkyl chain.[4]
Experimental Protocols
Synthesis of cis-2-Nonenoic Acid
A common method for the synthesis of cis-2-alkenoic acids involves the bromination of a 2-alkanone followed by a base-catalyzed rearrangement. The following protocol is adapted from established procedures.
Experimental Workflow for the Synthesis of cis-2-Nonenoic Acid
Caption: Workflow for the synthesis of cis-2-Nonenoic acid.
Materials:
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2-Nonanone
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Potassium carbonate (K₂CO₃)
-
Appropriate organic solvent for extraction (e.g., diethyl ether)
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Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for acidification
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
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Bromination: In a reaction vessel equipped with a stirrer and cooled to approximately 10°C, a mixture of 2-nonanone and 48% aqueous HBr is prepared. Bromine is added dropwise over several hours while maintaining the temperature. The reaction is exothermic and should be carefully controlled. This step yields crude 1,3-dibromo-2-nonanone.
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Rearrangement: An aqueous solution of potassium carbonate (e.g., 25% w/w) is heated to 40°C in a separate reactor. The crude 1,3-dibromo-2-nonanone from the previous step is then added dropwise to the heated potassium carbonate solution. The reaction mixture is stirred and heated (e.g., at 40°C for 1 hour, then at 50°C for 2 hours) to facilitate the rearrangement to the potassium salt of cis-2-nonenoic acid. The reaction progress can be monitored by the decrease in pH.
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Work-up and Purification: After the reaction is complete, the mixture is cooled and acidified with a strong acid like HCl or H₂SO₄ to protonate the carboxylate. The aqueous mixture is then extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt, and the solvent is removed under reduced pressure. The final product, cis-2-Nonenoic acid, is purified by vacuum distillation or wiped-film evaporation.
Biofilm Dispersion Assay (Crystal Violet Method)
cis-2-Unsaturated fatty acids are known to induce biofilm dispersion in various bacteria. The following is a general protocol for assessing the biofilm dispersing activity of cis-2-Nonenoic acid using the crystal violet staining method, which can be adapted for specific bacterial strains like Pseudomonas aeruginosa.
Experimental Workflow for Biofilm Dispersion Assay
Caption: Workflow for the crystal violet biofilm dispersion assay.
Materials:
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Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1)
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Appropriate growth medium (e.g., Tryptic Soy Broth)
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96-well flat-bottom microtiter plates
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cis-2-Nonenoic acid stock solution
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Phosphate-buffered saline (PBS) or sterile water for washing
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0.1% Crystal Violet solution
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30% Acetic acid or 95% Ethanol for solubilization
-
Microplate reader
Procedure:
-
Biofilm Formation: Aseptically add a diluted overnight bacterial culture to the wells of a 96-well plate. Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) to allow for biofilm formation.[5]
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Treatment: Carefully remove the planktonic cells and wash the wells gently with PBS or sterile water. Add fresh medium containing various concentrations of cis-2-Nonenoic acid to the wells. Include appropriate controls (medium with vehicle, e.g., ethanol, and medium alone). Incubate the plate for a specific duration to allow for dispersion (e.g., 1 to 24 hours).[6]
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Staining: After the treatment period, discard the medium and wash the wells to remove non-adherent cells. Add 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[5]
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Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.
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Quantification: Solubilize the crystal violet that has stained the remaining biofilm by adding 30% acetic acid or ethanol to each well.[7] Measure the absorbance of the solubilized stain in a microplate reader at a wavelength of approximately 570-590 nm.[2][6] A decrease in absorbance in the treated wells compared to the control indicates biofilm dispersion.
Biological Context: Role in Quorum Sensing and Biofilm Dispersion
cis-2-Unsaturated fatty acids are recognized as a class of signaling molecules involved in bacterial cell-to-cell communication, a process known as quorum sensing. While much of the research has focused on cis-2-decenoic acid, a close structural analog produced by Pseudomonas aeruginosa, it is plausible that cis-2-Nonenoic acid plays a similar role in other microbial systems.[8]
These fatty acid signaling molecules can induce the dispersion of established biofilms, transitioning bacteria from a sessile, biofilm-associated state to a planktonic, free-swimming state. This process is of significant interest in the development of anti-biofilm therapies, as bacteria in biofilms are notoriously resistant to conventional antibiotics.
Signaling Pathway for Biofilm Dispersion
Caption: A generalized signaling pathway for biofilm dispersion.
The proposed mechanism involves the binding of the fatty acid to a sensor protein, which triggers an intracellular signaling cascade. This cascade often leads to a decrease in the levels of the second messenger cyclic diguanylate (c-di-GMP), a key regulator of biofilm formation. Lower c-di-GMP levels result in altered gene expression, leading to increased motility, degradation of the extracellular polymeric substance (EPS) matrix that holds the biofilm together, and downregulation of adhesins, ultimately resulting in the dispersion of the biofilm.
Conclusion
cis-2-Nonenoic acid is a fatty acid with defined chemical properties and a structure that lends itself to biological activity, particularly in the realm of microbial signaling. The protocols and data presented in this guide offer a foundation for researchers to further investigate the synthesis, characterization, and biological functions of this molecule. A deeper understanding of cis-2-Nonenoic acid and its analogs holds promise for the development of novel strategies to combat biofilm-related infections and for other biotechnological applications.
References
- 1. cis-2-Nonenoic acid | C9H16O2 | CID 5282722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal violet staining protocol | Abcam [abcam.com]
- 3. CIS-2-NONEN-1-OL(41453-56-9) 1H NMR [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bionat.ufv.br [bionat.ufv.br]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 7. static.igem.org [static.igem.org]
- 8. cis-DA-dependent dispersion by Pseudomonas aeruginosa biofilm and identification of cis-DA-sensory protein DspS - PMC [pmc.ncbi.nlm.nih.gov]
